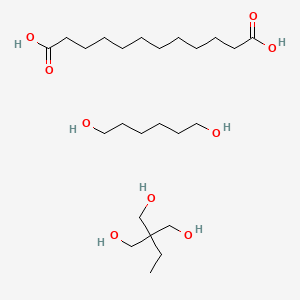
Dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol is a complex polymer known for its unique properties and applications. This polymer is synthesized from dodecanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,6-hexanediol, which contribute to its distinctive characteristics. It is widely used in various industries due to its excellent mechanical properties, chemical resistance, and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol typically involves a polycondensation reaction. This process requires the following steps:
Monomer Preparation: The monomers, dodecanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,6-hexanediol, are purified and prepared for the reaction.
Polycondensation Reaction: The monomers are heated together in the presence of a catalyst, such as titanium tetraisopropoxide, under an inert atmosphere. The reaction is carried out at elevated temperatures (typically around 200-250°C) to facilitate the formation of the polymer chain through esterification.
Polymerization: The reaction mixture is maintained under these conditions until the desired molecular weight and polymer properties are achieved. The polymer is then cooled and purified to remove any unreacted monomers and by-products.
Industrial Production Methods
In industrial settings, the production of this polymer follows similar steps but on a larger scale. Continuous polymerization processes are often employed to ensure consistent quality and high production rates. The use of advanced reactors and precise control of reaction conditions are crucial to achieving the desired polymer characteristics.
Chemical Reactions Analysis
Types of Reactions
Dodecanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and enhance its performance in certain applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled temperatures and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dodecanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a component in various chemical reactions.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s biocompatibility and mechanical properties make it suitable for use in implants, prosthetics, and tissue engineering.
Industry: It is used in the production of high-performance coatings, adhesives, and composites due to its excellent chemical resistance and mechanical strength.
Mechanism of Action
The mechanism of action of dodecanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its mechanical properties and stability. Additionally, the presence of functional groups enables it to participate in specific chemical reactions, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Known for its biocompatibility and use in medical applications.
Polypropylene glycol (PPG): Used in the production of polyurethanes and as a lubricant.
Polybutylene succinate (PBS): A biodegradable polymer used in packaging and agricultural applications.
Uniqueness
Dodecanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol stands out due to its unique combination of mechanical strength, chemical resistance, and versatility. Unlike other polymers, it offers a balance of properties that make it suitable for a wide range of applications, from medical devices to industrial coatings.
Properties
CAS No. |
145556-03-2 |
|---|---|
Molecular Formula |
C24H50O9 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol |
InChI |
InChI=1S/C12H22O4.C6H14O3.C6H14O2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI Key |
DVCJXTYTFMJNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCO)CCO |
Related CAS |
145556-03-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



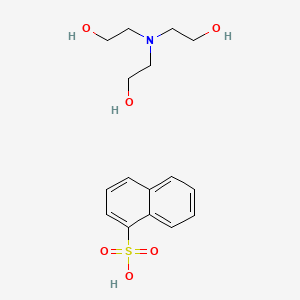
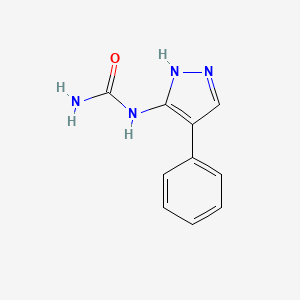

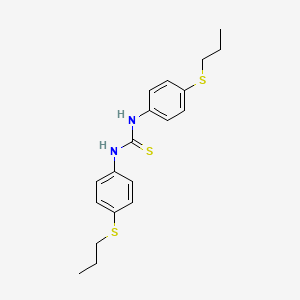

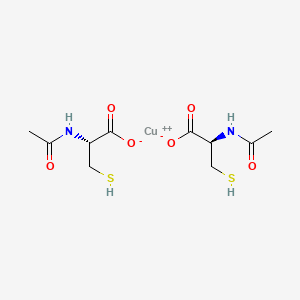
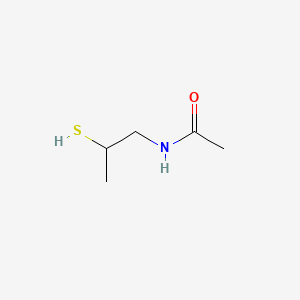
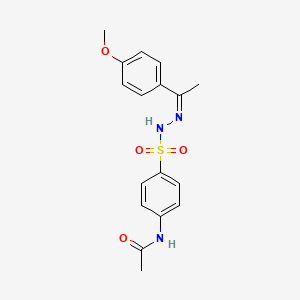
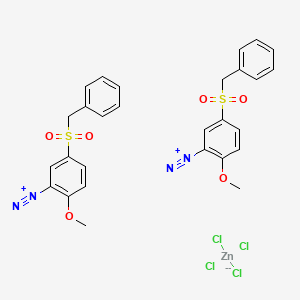
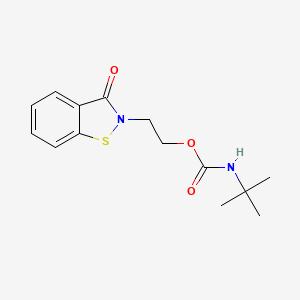

![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)

